molecular formula C8H5FS B1319160 4-Fluorobenzo[b]thiophene CAS No. 310466-38-7

4-Fluorobenzo[b]thiophene

Cat. No.: B1319160
CAS No.: 310466-38-7
M. Wt: 152.19 g/mol
InChI Key: AOIWFWNSLJDPSZ-UHFFFAOYSA-N
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Description

4-Fluorobenzo[b]thiophene is a chemical compound with the molecular formula C8H5FS . It is a colorless to yellow liquid .


Synthesis Analysis

Thiophene derivatives, including this compound, can be synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring made up of one sulfur atom and four carbon atoms . The InChI code for this compound is 1S/C8H6FS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H .


Chemical Reactions Analysis

Thiophene derivatives, including this compound, exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical and Chemical Properties Analysis

This compound is a colorless to yellow liquid . The shipping temperature is room temperature .

Scientific Research Applications

Fluorophore Development

4-Fluorobenzo[b]thiophene derivatives have been explored for their potential in developing new fluorophores. For instance, 4,4'-bibenzo[c]thiophene fluorophores with various substituents have shown promising photoabsorption and fluorescence properties, which could be significant for applications in material science and bioimaging (Obayashi et al., 2021).

Material Science and Electronics

In the field of material science and electronics, derivatives of this compound have been utilized to enhance the conductivity of polymeric materials. For instance, 4-fluorobenzoic acid has been applied to modify poly(3,4-ethylenedioxythiophene) for use in organic solar cells, indicating its potential in renewable energy technologies (Tan et al., 2016).

Anticancer Activity

Certain fluoro-substituted benzo[b]pyran derivatives, closely related to this compound, have demonstrated anti-lung cancer activity. This suggests potential applications in the development of novel anticancer drugs (Hammam et al., 2005).

Structural and Chemical Analysis

This compound compounds have been studied for their crystal structures, contributing to the understanding of molecular configurations important in pharmaceuticals and materials science. The crystal structure of (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone is one such example, illustrating the diverse applications of these compounds in structural chemistry (Nagaraju et al., 2018).

Electrosynthesis in Organic Chemistry

The electrosynthesis of fluorinated benzo[b]thiophene derivatives showcases the compound's versatility in organic synthesis. Anodic fluorination techniques have been applied to create various fluorinated products, indicating the utility of this compound in synthetic chemistry (Yin et al., 2011).

Pharmaceutical Applications

This compound derivatives have been synthesized for pharmaceutical applications, such as the development of Staphylococcus aureus NorA efflux pump inhibitors. These compounds have shown promising results in combating antibiotic-resistant strains (Liger et al., 2016).

Safety and Hazards

4-Fluorobenzo[b]thiophene is classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation .

Future Directions

Thiophene-based analogs, including 4-Fluorobenzo[b]thiophene, have been the focus of a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research aims to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates .

Biochemical Analysis

Biochemical Properties

4-Fluorobenzo[b]thiophene plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been found to act as a selective inhibitor of class II histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression . This interaction is crucial as it can influence the acetylation status of histones, thereby affecting chromatin structure and gene transcription. Additionally, this compound has shown potential as an agonist of sphingosine-1-phosphate (S1P) receptors, which are involved in various cellular processes such as cell growth, survival, and migration .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving HDACs and S1P receptors. By inhibiting HDACs, this compound can lead to increased acetylation of histones, resulting in altered gene expression patterns . This can affect cellular metabolism, differentiation, and apoptosis. Furthermore, as an S1P receptor agonist, it can modulate cell migration and survival, impacting processes such as wound healing and immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of HDACs involves binding to the active site of the enzyme, preventing the deacetylation of histones and other substrates . This inhibition can lead to changes in chromatin structure and gene expression. Additionally, its agonistic action on S1P receptors involves binding to the receptor, activating downstream signaling pathways that regulate cell growth and survival . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that continuous exposure to this compound can lead to sustained changes in gene expression and cellular metabolism, particularly through its interaction with HDACs and S1P receptors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects on cell signaling and gene expression without significant toxicity . At higher doses, toxic or adverse effects have been reported, including disruptions in cellular metabolism and increased apoptosis . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic processes are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution within the body .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that the compound can localize to the nucleus, where it interacts with HDACs and influences gene expression . Additionally, its presence in the cytoplasm can affect signaling pathways involving S1P receptors .

Properties

IUPAC Name

4-fluoro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIWFWNSLJDPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CSC2=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597944
Record name 4-Fluoro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310466-38-7
Record name 4-Fluorobenzo[b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=310466-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-fluorobenzo[b]thiophene-2-carboxylic acid (200 mg, 1.019 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (0.457 mL, 3.06 mmol) in DMA (1 mL) was heated at 200° C. for 1 hour. The reaction mixture was allowed to cool and was poured into water (100 mL). The product was extracted with hexane (2×20 mL) and washed with 1N HCl (100 mL) and 1N NaOH (50 mL). The organic layers were combined, dried over Na2SO4 and the solvent was removed in vacuo to give the title compound as a yellow oil, which was used without further purification.
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Synthesis routes and methods II

Procedure details

4-Fluorobenzo[b]thiophene was prepared starting from methyl thioglycolate and 2,6-difluorobenzaldehyde and then following a similar procedure to that given for 4-bromobenzo[b]thiophene in Example 9.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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